molecular formula C8H11N3O B1454253 N-Methyl-4-(methylamino)picolinamide CAS No. 1065074-98-7

N-Methyl-4-(methylamino)picolinamide

Cat. No. B1454253
CAS RN: 1065074-98-7
M. Wt: 165.19 g/mol
InChI Key: YKMVOSKHDGRIPD-UHFFFAOYSA-N
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Description

“N-Methyl-4-(methylamino)picolinamide” is a chemical compound with the CAS Number: 1065074-98-7 . It has a molecular weight of 165.19 and its IUPAC name is N-methyl-4-(methylamino)-2-pyridinecarboxamide . It is also known as MetAP-2 inhibitor.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) . The SMILES representation is CNC1=CC(=NC=C1)C(=O)NC .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 373.3±27.0 °C and a predicted density of 1.159±0.06 g/cm3 . Its pKa is predicted to be 14.25±0.46 .

Scientific Research Applications

Chemistry and Organic Synthesis

Research in organic chemistry often explores the properties and reactions of compounds like N-Methyl-4-(methylamino)picolinamide. For instance, studies on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines have shed light on the effects of nitrogen in the ring, influencing the outcomes of bromination reactions (Thapa et al., 2014). This research highlights the intricate balance of electronic effects in determining regioselectivity, a concept that could be relevant when considering the reactivity and synthesis routes of this compound.

Environmental Science and Water Treatment

In the realm of environmental science, the search for non-oxidizing biocides to prevent biofouling in reverse osmosis systems is of paramount importance (Da-Silva-Correa et al., 2022). Although not directly related to this compound, the exploration of compounds for antimicrobial efficiency without the harmful side effects of traditional treatments provides a blueprint for evaluating similar compounds in water treatment applications.

Pharmacological Potential

The pharmacological landscape is ripe with exploration of compounds for their therapeutic potential. Research on tetrahydroisoquinolines, for example, underscores the diverse therapeutic activities of this class of compounds, from cancer to central nervous system disorders (Singh & Shah, 2017). Such studies illuminate the pathway for investigating this compound and structurally similar compounds for potential pharmacological applications, highlighting the necessity for comprehensive studies on their bioactivity and mechanism of action.

Safety and Hazards

When handling “N-Methyl-4-(methylamino)picolinamide”, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Biochemical Analysis

Biochemical Properties

N-Methyl-4-(methylamino)picolinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with Aurora-B kinase, a protein involved in cell division . The nature of this interaction involves binding to the ATP pocket of the kinase, potentially inhibiting its activity and affecting cell cycle progression .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Aurora-B kinase can lead to alterations in cell division and proliferation

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to the ATP pocket of Aurora-B kinase, it inhibits the enzyme’s activity, leading to disruptions in cell division . This inhibition can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool for studying cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a dark place at room temperature under an inert atmosphere . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to sustained inhibition of cell division and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes like Aurora-B kinase . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects and dose-dependent responses are critical considerations in these studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role in inhibiting Aurora-B kinase suggests it may affect pathways related to cell division and proliferation . Additionally, it may influence metabolic flux and metabolite levels, although detailed studies are required to map out these pathways comprehensively.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function

properties

IUPAC Name

N-methyl-4-(methylamino)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMVOSKHDGRIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656111
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065074-98-7
Record name N-Methyl-4-(methylamino)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-4-(methylamino)pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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